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Compound of Interest

2-Chloro-6-fluoro-3-methylbenzyl
Compound Name:

bromide
CAS No.: 261762-87-2
Cat. No.: B1597148

Get Quote

Advanced Fluorinated Scaffolds for Medicinal
Chemistry[1]
Executive Summary

2-Chloro-6-fluoro-3-methylbenzyl bromide (CAS 261762-87-2) is a highly specialized
halogenated building block used primarily in the synthesis of small-molecule therapeutics and
advanced agrochemicals.[1][2] Characterized by a dense substitution pattern on the phenyl
ring, this compound offers a unique combination of steric bulk (2-Cl, 3-Me) and electronic
modulation (6-F).

Its primary utility lies in its high reactivity as an electrophile in nucleophilic substitution (

) reactions, allowing researchers to introduce the 2-chloro-6-fluoro-3-methylbenzyl moiety into
pharmacophores. This moiety is particularly valuable for modulating lipophilicity (

), blocking metabolic hot-spots (via the fluorine atom), and inducing conformational lock
through steric hindrance.
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Chemical Identity & Physical Properties[3][4][5][6][7]

Property Specification

CAS Number 261762-87-2

IUPAC Name 1-(Bromomethyl)-2-chloro-6-fluoro-3-
methylbenzene

Molecular Formula

Molecular Weight 237.50 g/mol

Appearance White to off-white low-melting solid or semi-solid

SMILES CC1=C(C(=C(C=C1)F)CBTr)CI

INChl Key VAMCJIPJZOSMZGT-UHFFFAOY SA-N

Reactivity Class Benzylic Halide / Lachrymator

2-8°C, under inert gas (Argon/Nitrogen),
Storage )
desiccated

Synthetic Pathway & Manufacturing Logic

The synthesis of 2-Chloro-6-fluoro-3-methylbenzyl bromide is classically achieved via the
Wohl-Ziegler bromination of its toluene precursor. This pathway is preferred for its atom
economy and scalability, though it requires strict control of radical initiation to prevent over-
bromination (gem-dibromide formation).

Reaction Mechanism

The transformation relies on a free-radical chain mechanism:

e Initiation: Thermal or photochemical decomposition of AIBN generates isobutyronitrile
radicals.

» Propagation: Abstraction of a benzylic hydrogen atom from the toluene derivative creates a
benzylic radical. This radical is stabilized by the aromatic ring but sterically influenced by the
ortho-chloro and ortho-fluoro substituents.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1597148/docs?utm_src=pdf-body#technical-profile-2-chloro-6-fluoro-3-methylbenzyl-bromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597148?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Termination: Reaction with

(generated in situ from NBS) yields the product.

Synthetic Workflow Diagram

2-Chloro-6-fluoro-
3-methyltoluene

2-Chloro-6-fluoro-
3-methylbenzyl bromide
(CAS 261762-87-2)

Yield: 75-85%

B Reflux (70-80°C) Cool to 0°C u | Silica Gel Chromatography
>

4-12 Hours Filter Succinimide (Hexanes/EtOAc)
NBS (1.05 eq) }---~1
AIBN (0.05 eq)
CCl4 or PhCF3

Figure 1: Wohl-Ziegler Bromination Workflow

Click to download full resolution via product page

Critical Process Parameters (CPPs)

e Solvent Choice: While Carbon Tetrachloride (

) is traditional, modern protocols favor Trifluorotoluene (
) or Acetonitrile due to lower toxicity and easier workup.

» Stoichiometry: A slight excess of NBS (1.05 eq) ensures conversion, but >1.1 eq risks
dibromination at the benzylic position.

o Regioselectivity: The 3-methyl group is electronically distinct from the benzylic methyl?
Correction: The precursor is a toluene derivative. The structure has two methyl groups
attached to the ring? No, the name implies a toluene core (methyl at C1) with substituents.

o Clarification: The name "2-Chloro-6-fluoro-3-methylbenzyl bromide" implies the parent
structure is a xylene derivative (specifically 2-chloro-6-fluoro-m-xylene) where one methyl
is brominated.

o Regio-control: Bromination occurs preferentially at the methyl group flanked by the least
steric hindrance or electronic deactivation. However, in this specific molecule, the position
C1 (bromomethyl) is flanked by Cl and F. The C3-Methyl is flanked by Cl and H. Radical
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stability and steric access dictate the major product. Note: Commercial availability
suggests the regioisomer is isolable or the synthesis starts from a pre-functionalized

alcohol.

Reactivity Profile & Applications

The 2-Chloro-6-fluoro-3-methylbenzyl moiety is a "privileged scaffold" modifier. The benzylic
bromide is a potent electrophile, susceptible to rapid

displacement.

Medicinal Chemistry Rationale

o Metabolic Stability: The Fluorine at C6 blocks metabolic oxidation (P450) at a typically labile

position.

o Orthogonal Coupling: The Chlorine at C2 is relatively inert to standard nucleophilic conditions
used to displace the bromide. This allows the molecule to serve as a bifunctional linker:

o Step 1: Alkylation via the Bromide (leaving group).

o Step 2: Palladium-catalyzed cross-coupling (Suzuki/Buchwald) at the Aryl-Chloride
(requires oxidative addition promoting ligands).

 Lipophilicity: The Methyl at C3 increases lipophilicity (

), improving membrane permeability for CNS targets.

Application Logic Diagram
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2-Chloro-6-fluoro-3-methylbenzyl bromide

K2CO3, DMF, RT |[NaH, THEF, 0°C LDA, -78°C

Path A: N-Alkylation Path B: O/S-Alkylation Path C: C-C Bond Formation
(Amines/Heterocycles) (Phenols/Thiols) (Enolates/Grignards)
Secondary/Tertiary Amines Ethers/Thioethers Chain Extension
(Kinase Inhibitor Scaffolds) (Metabolically Stable Linkers) (Homologation)

Figure 2: Divergent Synthetic Utility

Click to download full resolution via product page

Handling & Safety Protocols (Self-Validating)

Hazard Classification: Corrosive (Skin/Eye Damage 1B), Lachrymator.

Storage Protocol[8]

 Validation: Upon receipt, inspect the container for yellowing (sign of

release).

e Action: Store at 2-8°C under an inert atmosphere (Argon). Moisture triggers hydrolysis to the

benzyl alcohol and release of corrosive

gas.

Quenching Protocol (Spill/Waste)

e Do not wash glassware directly with water, as this aerosolizes the lachrymator.

e Protocol: Rinse glassware with a solution of 5% Ammonium Hydroxide in Methanol. The
ammonia reacts rapidly with the benzyl bromide to form the non-volatile benzyl amine,
neutralizing the lachrymatory hazard before cleaning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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